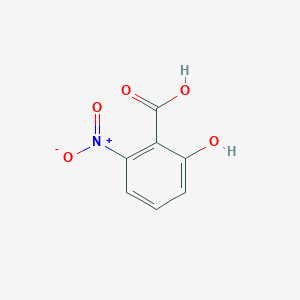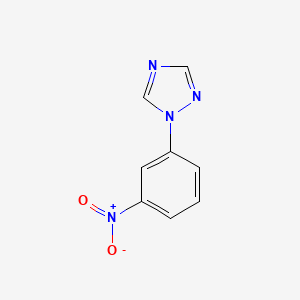
Ethyl 2-Anilinocyclopentanecarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Utility in Synthesis of Fused Heterocycles : Ethyl 2-oxocyclododecanecarboxylate is used as a key intermediate for synthesizing macrocyclic systems that incorporate fused or exocyclic nitrogen heterocycles. This involves ring enlargement and allows the creation of different ring sizes for various applications (Zoorob et al., 2012).
Spectroscopic Studies : Spectroscopic methods like FT-IR and UV-Vis, along with theoretical methods (HF and DFT), are employed to understand the structure and behavior of compounds like Ethyl 2-Anilinocyclopentanecarboxylate. This level of analysis provides a deeper understanding of the molecular geometry and electronic spectra, useful in various fields of chemistry and material science (Ceylan et al., 2016).
Biochemical Applications
Enzyme Inhibition for Disease Treatment : Bromophenol derivatives with cyclopropyl moiety, synthesized from compounds like Ethyl 2-Anilinocyclopentanecarboxylate, have been identified as effective inhibitors for enzymes like cytosolic carbonic anhydrase and acetylcholinesterase. These enzymes are targets in treating diseases like Alzheimer's and Parkinson's, indicating the potential therapeutic applications of these derivatives (Boztaş et al., 2019).
Asymmetric Synthesis in Drug Development : Ethyl 2-oxocyclododecanecarboxylate has been used in the asymmetric synthesis of fluorinated dipeptide analogues. These pseudodipeptides are important for conformational studies, structural analyses, and biological activity studies, and may serve as enzyme inhibitors, highlighting their significance in drug development and biomedical research (Dutheuil et al., 2013).
Material Science and Catalysis
- Catalysis and Polymerization : Ethyl 2-Anilinocyclopentanecarboxylate derivatives are used in catalyzed reactions for creating polymers and other complex molecular structures. These reactions, often involving catalysts like horseradish peroxidase, are crucial in the field of material science for the development of new materials with specific properties (Pang et al., 2003).
Propriétés
IUPAC Name |
ethyl 2-anilinocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-13(12)15-11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNXJMZTWTKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Anilinocyclopentanecarboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

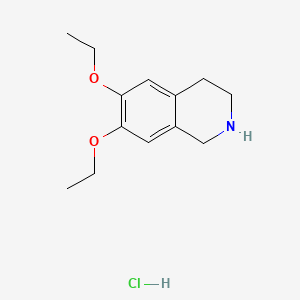
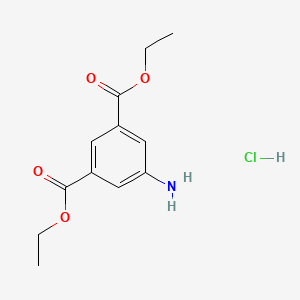
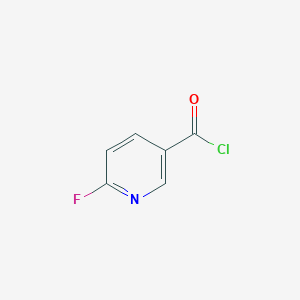

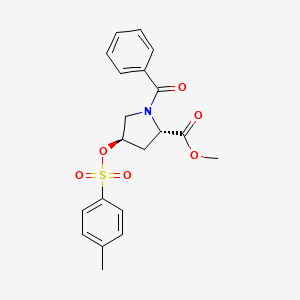
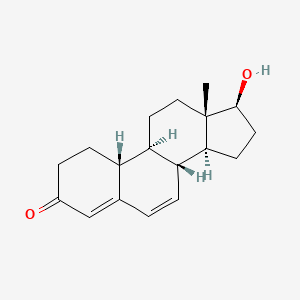
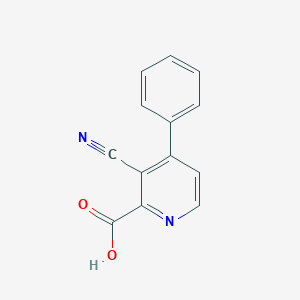
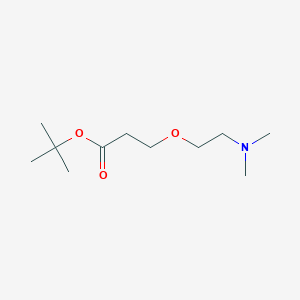
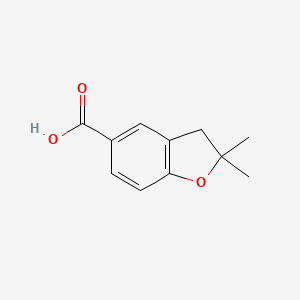
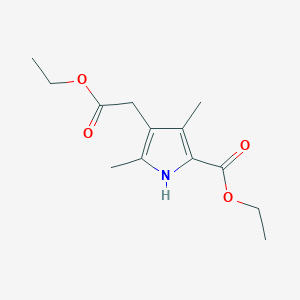
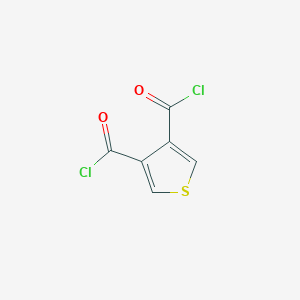
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)
